molecular formula C23H21ClN4O2S B2988954 3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536712-43-3

3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2988954
CAS No.: 536712-43-3
M. Wt: 452.96
InChI Key: GDMZFKTUFRWZSN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimidoindole core with two key substituents:

  • 3-Chlorophenyl group at position 3, contributing electron-withdrawing effects and influencing molecular polarity.

Its synthesis likely follows methods analogous to those reported for related pyridine and pyrimidine derivatives, involving multi-step condensation and functionalization reactions .

Properties

IUPAC Name

3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c24-15-7-6-8-16(13-15)28-22(30)21-20(17-9-2-3-10-18(17)25-21)26-23(28)31-14-19(29)27-11-4-1-5-12-27/h2-3,6-10,13,25H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZFKTUFRWZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDetail
IUPAC Name 3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Molecular Formula C19H18ClN3O2S
Molecular Weight 419.948 g/mol
CAS Number 1260920-22-6

This compound features a pyrimidine-like structure with a piperidine moiety, which is often associated with various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyrimidine structures possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The anticancer activity of this compound is also noteworthy. Several studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with structural similarities have been found to exhibit cytotoxic effects against a range of cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurological disorders such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that synthesized compounds with similar structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that compounds featuring the pyrimidine core induced apoptosis in a dose-dependent manner. The cytotoxic effects were attributed to the activation of intrinsic apoptotic pathways .
  • Enzyme Inhibition Research : Another study highlighted the compound's ability to inhibit urease and AChE effectively, suggesting its potential for treating infections caused by urease-producing bacteria and neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, chloro) increase lipophilicity (higher XLogP3) and may improve membrane permeability but reduce aqueous solubility .
  • Piperidinyl vs.
  • Sulfanyl modifications: Replacement with phenacylsulfanyl () or morpholinoethyl () alters electronic and steric profiles, impacting pharmacokinetics .

Pharmacological Implications

  • Antimicrobial Potential: Compounds with chlorophenyl or nitro groups (e.g., ) show activity in microbial screening assays, suggesting the target compound may share similar properties .
  • Enzyme Inhibition : Piperidine and morpholine substituents are common in kinase inhibitors, implying possible enzyme-targeting applications .

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